molecular formula C16H11ClN4O3S B11671904 3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11671904
M. Wt: 374.8 g/mol
InChI Key: CGKLDQHSTKIMRK-UHFFFAOYSA-N
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Description

3-Chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is carried out in absolute ethanol in the presence of triethylamine, which acts as a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with various molecular targets. The compound’s biological activity is primarily due to its ability to inhibit specific enzymes or receptors, leading to the disruption of essential biological pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-{5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, nitrophenyl moiety, and thiadiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H11ClN4O3S

Molecular Weight

374.8 g/mol

IUPAC Name

3-chloro-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11ClN4O3S/c17-12-3-1-2-11(9-12)15(22)18-16-20-19-14(25-16)8-10-4-6-13(7-5-10)21(23)24/h1-7,9H,8H2,(H,18,20,22)

InChI Key

CGKLDQHSTKIMRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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